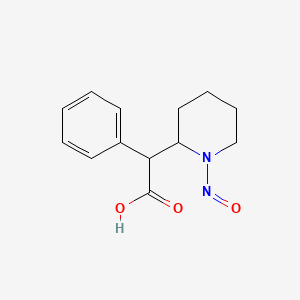
N-nitroso-Ritalinic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-nitroso-Ritalinic Acid is a derivative of Ritalinic Acid, which is a major metabolite of the psychostimulant drug methylphenidate
准备方法
Synthetic Routes and Reaction Conditions: N-nitroso-Ritalinic Acid can be synthesized from Ritalinic Acid through a nitrosation reaction. This involves the reaction of Ritalinic Acid with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under acidic conditions at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: N-nitroso-Ritalinic Acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
N-nitroso-Ritalinic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
N-nitroso-Ritalinic Acid can be compared with other nitroso compounds, such as nitrosobenzene and nitrosopyridine. These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Nitrosobenzene: Known for its use in catalytic enantioselective reactions.
Nitrosopyridine: Used in the synthesis of heterocyclic compounds.
This compound is unique due to its specific structure and the presence of the Ritalinic Acid moiety, which imparts distinct chemical and biological properties.
相似化合物的比较
- Nitrosobenzene
- Nitrosopyridine
- Nitrosoalkanes
属性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-13(17)12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)14-18/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17) |
InChI 键 |
IZFMPRQXSKWFOA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C(C2=CC=CC=C2)C(=O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


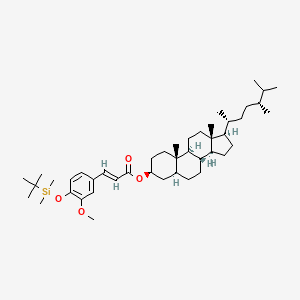
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
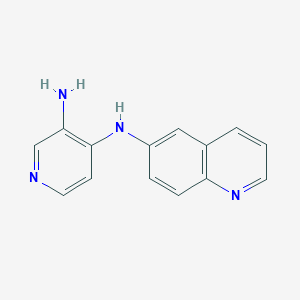


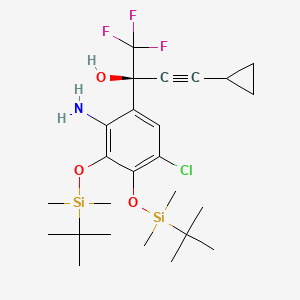
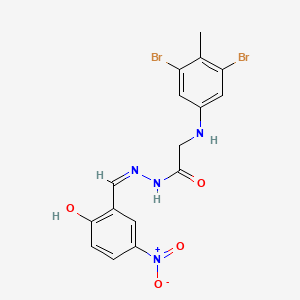
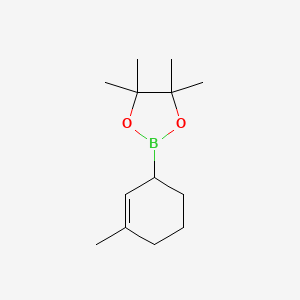
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
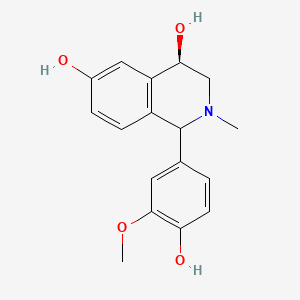
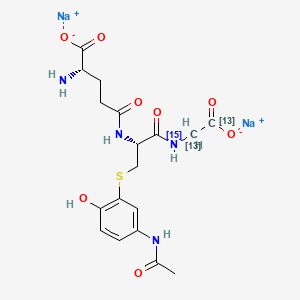
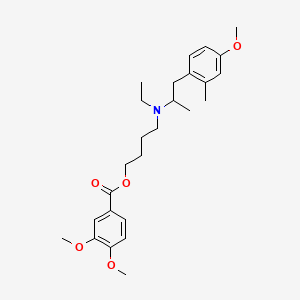
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
